6-amino-3,4',4',6'-tetramethyl-2'-oxo-1-phenyl-5',6'-dihydro-1H,4'H-spiro[pyrano[2,3-c]pyrazole-4,1'-pyrrolo[3,2,1-ij]quinoline]-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile is a complex organic compound with a unique spiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its intricate structure allows for diverse chemical reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and quinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The amino and phenyl groups can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile: shares similarities with other spiro compounds, such as spirooxindoles and spiroquinolines.
Spirooxindoles: Known for their biological activity and used in drug discovery.
Spiroquinolines: Studied for their potential therapeutic applications.
Uniqueness
The uniqueness of 6-Amino-3,4’,4’,6’-tetramethyl-1-phenyl-1,4’,5’,6’-tetrahydro-2’-oxospiro(pyrano[2,3-c]pyrazole-4,1’-pyrrolo[3,2,1-ij]quinoline)-5-carbonitrile lies in its specific spiro structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
669719-62-4 |
---|---|
Molekularformel |
C27H25N5O2 |
Molekulargewicht |
451.5g/mol |
IUPAC-Name |
6'-amino-3',9,11,11-tetramethyl-2-oxo-1'-phenylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile |
InChI |
InChI=1S/C27H25N5O2/c1-15-13-26(3,4)31-22-18(15)11-8-12-19(22)27(25(31)33)20(14-28)23(29)34-24-21(27)16(2)30-32(24)17-9-6-5-7-10-17/h5-12,15H,13,29H2,1-4H3 |
InChI-Schlüssel |
IGKBQQYBPQYDAW-UHFFFAOYSA-N |
SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
Kanonische SMILES |
CC1CC(N2C3=C1C=CC=C3C4(C2=O)C(=C(OC5=C4C(=NN5C6=CC=CC=C6)C)N)C#N)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.